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Compound of Interest

Compound Name:

(3R)-1-

phenylmethoxycarbonylpiperidine-

3-carboxylic acid

CAS No.: 160706-62-7

Cat. No.: B069465 Get Quote

Executive Summary
N-Cbz-(R)-nipecotic acid (N-benzyloxycarbonyl-(R)-piperidine-3-carboxylic acid) is a critical

chiral scaffold used in the synthesis of neuroactive pharmaceuticals and constrained

peptidomimetics. As the protected derivative of (R)-nipecotic acid—the pharmacophore

responsible for GABA uptake inhibition (e.g., in Tiagabine)—it allows for selective C-terminal

modification without compromising the secondary amine.

This guide details the utility of N-Cbz-(R)-nipecotic acid in drug discovery, specifically for

synthesizing ester prodrugs to enhance Blood-Brain Barrier (BBB) penetration and for

introducing conformational constraints in peptide backbones.
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Feature Specification

Compound Name N-Cbz-(R)-nipecotic acid

IUPAC Name
(R)-1-[(benzyloxy)carbonyl]piperidine-3-

carboxylic acid

Core CAS (Free Acid) 25137-00-2 (Refers to (R)-Nipecotic acid)

Related CAS (N-Boc) 163438-09-3

Molecular Formula C₁₄H₁₇NO₄

Molecular Weight 263.29 g/mol

Chirality
(R)-enantiomer (Crucial for GAT-1 transporter

selectivity)

Solubility
Soluble in DCM, DMF, DMSO; sparingly soluble

in water.[1]

Stability
Stable to acidic (TFA/HCl) and basic conditions;

cleaved by hydrogenolysis.

Why N-Cbz? (Strategic Rationale)
In complex synthesis, the choice of the Cbz (Z) protecting group is deliberate:

Orthogonality: Unlike Boc (acid-labile) or Fmoc (base-labile), Cbz is removed via

hydrogenolysis (H₂/Pd-C) or strong acid (HBr/AcOH). This allows it to survive the acidic

conditions used to deprotect Boc groups elsewhere in a molecule.

Racemization Suppression: Carbamate protection (like Cbz) on the piperidine nitrogen

minimizes alpha-proton acidity, reducing racemization risk during carboxylate activation

compared to amide protection.

Key Applications
A. Synthesis of GABA Uptake Inhibitor Prodrugs
(R)-Nipecotic acid is a potent GABA uptake inhibitor but possesses poor BBB permeability due

to its zwitterionic nature. N-Cbz-(R)-nipecotic acid is the standard starting material for creating
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ester prodrugs.

Mechanism: The Cbz group protects the amine while the carboxylic acid is esterified with a

lipophilic carrier (e.g., tyrosine, glucose, or long-chain alcohols).

Post-Synthesis: The Cbz is removed via hydrogenolysis to yield the active secondary amine

prodrug.

B. Peptidomimetics (Beta-Turn Inducers)
Incorporating (R)-nipecotic acid into peptide chains constrains the backbone, forcing specific

secondary structures.

Beta-Turns: The piperidine ring restricts the

and

torsion angles, mimicking a proline residue but with a 6-membered ring geometry.[2]

Utility: Used in designing protease inhibitors and GPCR ligands where rigid conformation

increases binding affinity.

Experimental Protocols
Protocol 1: Amide/Ester Coupling (C-Terminal
Modification)
Use this protocol to attach the building block to a resin, an amino acid, or a prodrug carrier.

Reagents:

N-Cbz-(R)-nipecotic acid (1.0 equiv)

Coupling Partner (Amine or Alcohol) (1.0–1.2 equiv)

EDC[3][4]·HCl (1.2 equiv) and HOBt (1.2 equiv) OR HATU (1.1 equiv)

DIPEA (Diisopropylethylamine) (2.0–3.0 equiv)
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Solvent: Anhydrous DMF or DCM

Procedure:

Activation: Dissolve N-Cbz-(R)-nipecotic acid in anhydrous DMF (0.1 M concentration). Add

DIPEA and HATU. Stir at 0°C for 15 minutes to form the activated ester.

Coupling: Add the amine or alcohol component. Allow the reaction to warm to Room

Temperature (RT) and stir for 4–16 hours.

Note: For esterification of hindered alcohols, add DMAP (0.1 equiv) as a catalyst.

Work-up: Dilute with EtOAc. Wash sequentially with 1N HCl (to remove unreacted

amine/DIPEA), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Validation: Check purity via HPLC. The Cbz group is UV-active, facilitating detection at 254

nm.

Protocol 2: Cbz Deprotection (Hydrogenolysis)
Use this protocol to reveal the active secondary amine after coupling.

Reagents:

Pd/C (10% wt loading)

Hydrogen gas (H₂) (Balloon pressure or 1-3 atm)

Solvent: Methanol (MeOH) or Ethanol (EtOH)

Procedure:

Preparation: Dissolve the coupled N-Cbz intermediate in MeOH (0.05 M).

Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of substrate) under an inert

atmosphere (Argon/Nitrogen) to prevent ignition.

Hydrogenation: Purge the vessel with H₂ gas. Stir vigorously under H₂ atmosphere (balloon)

at RT for 2–6 hours.
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Monitoring: Monitor by TLC or LC-MS. The disappearance of the UV-active starting

material and appearance of the non-UV active amine (unless other chromophores are

present) indicates completion.

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with

MeOH.

Isolation: Concentrate the filtrate to obtain the free amine (R)-nipecotic acid derivative.

Visual Workflows
Figure 1: Strategic Logic for Building Block Selection
This decision tree helps researchers decide when to use the N-Cbz variant over Boc or Fmoc.

Start: Need (R)-Nipecotic Acid Scaffold

Is the target molecule acid-sensitive?

Is the target molecule base-sensitive?

No

Use N-Cbz-(R)-Nipecotic Acid
(Cleave via H2/Pd-C)

Yes (Avoid TFA)

Does the synthesis require 
orthogonal side-chain deprotection?

No

Yes (Avoid Piperidine)

Yes (Need 3rd dimension)

Use N-Boc-(R)-Nipecotic Acid
(Cleave via TFA)

No

Use N-Fmoc-(R)-Nipecotic Acid
(Cleave via Piperidine)
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Click to download full resolution via product page

Caption: Decision matrix for selecting N-Cbz protection based on chemical sensitivity of the

target molecule.

Figure 2: Synthesis of Prodrugs/Peptidomimetics
The workflow below illustrates the creation of a BBB-permeable prodrug using the N-Cbz

scaffold.

N-Cbz-(R)-Nipecotic Acid Coupling
(R-OH / R-NH2 + EDC/HATU)

Activation Intermediate:
N-Cbz-Protected Conjugate

Amide/Ester Bond Formation Deprotection
(H2, Pd/C)

Hydrogenolysis
Final Product:

(R)-Nipecotyl-Prodrug/Peptide
(Active Secondary Amine)

Yields Free Amine

Click to download full resolution via product page

Caption: Synthetic workflow for converting N-Cbz-(R)-nipecotic acid into bioactive prodrugs or

peptides.
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Issue Probable Cause Solution

Racemization
Over-activation of the

carboxylic acid.

Use HOBt or Oxyma as

additives. Keep activation time

short (<15 min) at 0°C. Avoid

strong bases if possible; use

collidine or DIPEA.

Incomplete Hydrogenolysis

Catalyst poisoning

(Sulfur/Amines) or steric

hindrance.

Increase H₂ pressure (balloon

-> Parr shaker). Add a drop of

acetic acid to protonate the

amine product (prevents

catalyst inhibition).

Rotamers in NMR
Restricted rotation of the N-

Cbz carbamate bond.

This is normal for N-Cbz

piperidines. Run NMR at

elevated temperature (e.g.,

50°C) to coalesce peaks for

cleaner spectra.

Poor Solubility
Peptide aggregation or

lipophilic protecting group.

Use "Magic Mixture" solvents

(DCM/DMF/NMP). For

purification, use C18 Reverse

Phase HPLC with 0.1% TFA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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